![molecular formula C19H12ClFN2O2S2 B492591 N-[3-(1,3-benzotiazol-2-il)fenil]-3-cloro-4-fluorobencenosulfonamida CAS No. 670271-65-5](/img/structure/B492591.png)

N-[3-(1,3-benzotiazol-2-il)fenil]-3-cloro-4-fluorobencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide, commonly known as BF-168, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds, which are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties.

Mecanismo De Acción

Target of Action

tuberculosis . The target of these derivatives is often DprE1, a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in disruption of cell wall biosynthesis, leading to the death of the bacteria .

Biochemical Pathways

The compound, being a benzothiazole derivative, likely affects the cell wall biosynthesis pathway in M. tuberculosis . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to cell lysis and death of the bacteria .

Pharmacokinetics

The admet calculation of similar compounds showed favourable pharmacokinetic profiles .

Result of Action

The result of the compound’s action would be the inhibition of cell wall biosynthesis in M. tuberculosis, leading to cell lysis and death of the bacteria . This makes it a potential candidate for anti-tubercular therapy .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of BF-168 is its ease of synthesis and purification, which makes it readily available for laboratory experiments. In addition, BF-168 exhibits excellent stability and solubility, making it suitable for in vitro and in vivo studies. However, one of the limitations of BF-168 is its poor water solubility, which may limit its clinical application.

Direcciones Futuras

Several future directions for BF-168 research can be identified, including:

1. Identification of the molecular targets of BF-168: While the mechanism of action of BF-168 is known, the molecular targets of this compound are not fully understood. Further studies are needed to identify the specific proteins or pathways that are affected by BF-168.

2. Development of more water-soluble derivatives: The poor water solubility of BF-168 is a significant limitation for its clinical application. Therefore, the development of more water-soluble derivatives of BF-168 is needed to improve its pharmacokinetic properties.

3. Evaluation of the in vivo efficacy of BF-168: While BF-168 has shown promising results in vitro, its efficacy in vivo remains to be evaluated. Further studies are needed to determine the pharmacokinetics, toxicity, and efficacy of BF-168 in animal models.

4. Combination therapy studies: BF-168 has been shown to exhibit potent antitumor activity, but its efficacy may be further enhanced by combination therapy with other anticancer drugs. Therefore, further studies are needed to evaluate the potential of BF-168 in combination with other anticancer drugs.

Conclusion

In conclusion, BF-168 is a promising compound with potential therapeutic applications in cancer treatment. The ease of synthesis and purification, excellent selectivity towards cancer cells, and potent antitumor activity make it an attractive candidate for further research. However, the poor water solubility of BF-168 and the need for further studies to evaluate its efficacy in vivo and in combination therapy highlight the need for continued research in this field.

Métodos De Síntesis

The synthesis of BF-168 involves several steps, starting with the reaction between 2-aminobenzothiazole and 3-bromoanisole to yield 3-(2-aminobenzothiazol-6-yl)anisole. This intermediate product is then reacted with 3-chloro-4-fluorobenzenesulfonyl chloride to obtain BF-168. The final product is obtained after purification and characterization using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Aplicaciones Científicas De Investigación

Agentes Antibacterianos

Los derivados de benzotiazol se han diseñado y sintetizado como posibles agentes antibacterianos. Se estudian por su eficacia contra diversas cepas bacterianas, contribuyendo al desarrollo de nuevos antibióticos .

Agentes Anticancerígenos

Algunos compuestos de benzotiazol han mostrado promesa como agentes anticancerígenos. Se investigan por su capacidad para inhibir el crecimiento de las células cancerosas y podrían utilizarse en tratamientos de quimioterapia .

Agentes Antiinflamatorios

Estos compuestos también se exploran por sus propiedades antiinflamatorias, que podrían conducir a nuevos tratamientos para enfermedades inflamatorias .

Agentes Antihipertensivos

Los derivados de benzotiazol pueden actuar como agentes antihipertensivos, ayudando a controlar la presión arterial alta .

Agentes Antivirales

La investigación ha indicado que ciertos compuestos de benzotiazol pueden servir como agentes antivirales, incluidos los inhibidores de la proteasa del VIH .

Imágenes de diagnóstico

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-fluorobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12ClFN2O2S2/c20-15-11-14(8-9-16(15)21)27(24,25)23-13-5-3-4-12(10-13)19-22-17-6-1-2-7-18(17)26-19/h1-11,23H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPQGMYQMMQTCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=C(C=C4)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12ClFN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-N'-(4-methoxyphenyl)urea](/img/structure/B492508.png)

![N-phenyl-N'-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]urea](/img/structure/B492512.png)

![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-N'-phenylurea](/img/structure/B492514.png)

![3-(10,10-Dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-1-(1-phenylethyl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492516.png)

![1-Benzyl-3-(10,10-dimethyl-3,3-dioxido-3-thia-4-azatricyclo[5.2.1.0~1,5~]dec-4-yl)-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492517.png)

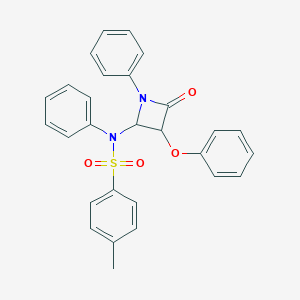

![4-methyl-N-(3-methylphenyl)-N-[1-(3-methylphenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzenesulfonamide](/img/structure/B492518.png)

![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-3-phenoxy-4-(2-phenylvinyl)-2-azetidinone](/img/structure/B492522.png)

![4-[4-(4-Tert-butylbenzyl)-1-piperazinyl]-7-chloroquinoline](/img/structure/B492525.png)

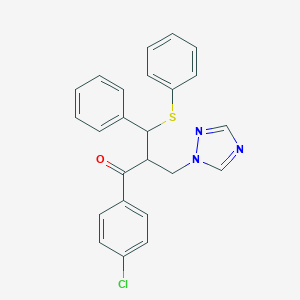

![3-(4-methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-phenyl-2-(1H-1,2,4-triazol-1-ylmethyl)-1-propanone](/img/structure/B492526.png)

![O-(2-chlorophenyl) O-ethyl [2-(1,3-benzoxazol-2-yl)hydrazino]carbothioylamidothiophosphate](/img/structure/B492527.png)

![S-{3-[(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)sulfanyl]propyl} O,O-dipropyl dithiophosphate](/img/structure/B492529.png)